N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]-1-(THIOPHEN-2-YL)CYCLOPENTANE-1-CARBOXAMIDE
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Overview
Description
N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]-1-(THIOPHEN-2-YL)CYCLOPENTANE-1-CARBOXAMIDE is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]-1-(THIOPHEN-2-YL)CYCLOPENTANE-1-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, cyclization, and functional group modifications. Common reagents and catalysts used in these reactions include palladium catalysts, organolithium reagents, and various protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]-1-(THIOPHEN-2-YL)CYCLOPENTANE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Cyclization: Formation of ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]-1-(THIOPHEN-2-YL)CYCLOPENTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other cyclopentanecarboxamide derivatives or compounds with similar functional groups, such as:
- N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-1-(furan-2-yl)cyclopentanecarboxamide
- N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-1-(pyridin-2-yl)cyclopentanecarboxamide
Uniqueness
The uniqueness of N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]-1-(THIOPHEN-2-YL)CYCLOPENTANE-1-CARBOXAMIDE lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S/c1-25-18-10-13-23(15-18)17-8-6-16(7-9-17)22-20(24)21(11-2-3-12-21)19-5-4-14-26-19/h4-9,14,18H,2-3,10-13,15H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSOLVZYEUKQHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3(CCCC3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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